molecular formula C18H14O3 B13148015 1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione CAS No. 84736-03-8

1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione

Cat. No.: B13148015
CAS No.: 84736-03-8
M. Wt: 278.3 g/mol
InChI Key: IFUVFILINVIGAJ-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione is a synthetic anthraquinone derivative characterized by a hydroxyl group at position 1 and a 2-methylprop-2-enyl (isobutenyl) substituent at position 2 of the anthracene-9,10-dione scaffold. The isobutenyl group introduces steric bulk and unsaturated bonding, which may influence electronic properties, solubility, and interactions with biological targets.

Properties

CAS No.

84736-03-8

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

1-hydroxy-2-(2-methylprop-2-enyl)anthracene-9,10-dione

InChI

InChI=1S/C18H14O3/c1-10(2)9-11-7-8-14-15(16(11)19)18(21)13-6-4-3-5-12(13)17(14)20/h3-8,19H,1,9H2,2H3

InChI Key

IFUVFILINVIGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of anthraquinone with 2-methylallyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(2-methylallyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In cancer cells, it may inhibit key enzymes involved in cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS). The compound’s hydroxy and carbonyl groups play a crucial role in its biological activity by facilitating interactions with cellular proteins and DNA .

Comparison with Similar Compounds

Substituent Position and Type

  • Position 2 Substitution: 1-Hydroxy-2-methylanthracene-9,10-dione (): A methyl group at position 2 simplifies synthesis but reduces steric and electronic effects compared to the bulkier isobutenyl group. This compound serves as a key intermediate in synthesizing ether derivatives (e.g., 1-hydroxy-2-alkyloxymethyl anthraquinones) .
  • Position 3 Substitution :

    • 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione (): An ether-linked isobutenyloxy group at position 3 alters solubility and hydrogen-bonding capacity compared to position 2 substitution. Its synthesis involves alkylation of 1,3-dihydroxyanthracene-9,10-dione .

Substituent Saturation and Functional Groups

  • 1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione (): A saturated isobutyl group at position 2 reduces reactivity compared to the unsaturated isobutenyl group. The additional hydroxyl at position 8 increases polarity and hydrogen-bonding interactions .
  • 1-Hydroxy-2-hydroxymethylanthracene-9,10-dione (): A hydroxymethyl group at position 2 improves water solubility and enables glycosylation or esterification for prodrug development .

Physical and Spectral Properties

Compound Melting Point (°C) UV/Vis λmax (nm) Key Spectral Features (NMR/IR)
1-Hydroxy-2-(3,4,5-trimethoxyphenyl) 190.1 (dec.) 224, 257, 435 IR: 3445 cm⁻¹ (OH), 1666 cm⁻¹ (C=O)
1-Hydroxy-2-methyl ~174–209 (dec.) Not reported ¹H NMR: δ 2.5 (s, 3H, CH₃)
1-Hydroxy-3-(3-methylbut-2-enyloxy) Not reported Not reported ¹H NMR: δ 5.3 (m, 1H, CH₂=CH)
Target Compound (Inferred) ~150–180 (est.) ~225–260, 430–440 Expected IR: ~1650–1670 cm⁻¹ (C=O), 3450 (OH)

Key Observations :

  • Aryl-substituted analogs exhibit higher melting points due to crystallinity from planar aromatic systems .
  • Alkenyl substituents (e.g., isobutenyl) may lower melting points compared to polar groups (e.g., hydroxymethyl) due to reduced intermolecular forces.
  • UV/Vis spectra of anthraquinones typically show λmax at 220–260 nm (π→π* transitions) and 400–450 nm (n→π* of C=O) .

Biological Activity

1-Hydroxy-2-(2-methylprop-2-en-1-yl)anthracene-9,10-dione, also known as a derivative of anthraquinone, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14O4C_{18}H_{14}O_{4} with a molecular weight of approximately 294.31 g/mol. Its structure features a hydroxyl group and an alkene side chain, which may contribute to its reactivity and biological activity.

Synthesis

Synthesis methods for anthraquinone derivatives often involve various chemical reactions such as Suzuki-Miyaura cross-coupling. This method allows for the introduction of aryl groups that can enhance biological activity by improving solubility or altering interaction with biological targets .

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. A study showed that certain substituted anthraquinones demonstrated cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin against various cancer cell lines, including glioblastoma and prostate cancer cells . The mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of Anthraquinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundDU-145 (Prostate Cancer)1.1Induces apoptosis via DNA intercalation
DoxorubicinDU-1450.5Topoisomerase II inhibition
MitoxantroneSNB-19 (Glioblastoma)0.8DNA synthesis inhibition

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. A study demonstrated that derivatives of anthraquinone could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

  • Case Study on Cytotoxicity : A series of experiments conducted on synthesized derivatives indicated that the presence of specific substituents significantly influenced cytotoxicity levels. For instance, compounds with methoxy groups exhibited enhanced activity against cancer cells compared to their unsubstituted counterparts .
  • Mechanistic Study : Further investigations into the mechanism revealed that certain derivatives could induce cell cycle arrest at the sub-G1 phase, indicating their potential to trigger programmed cell death in cancer cells .

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